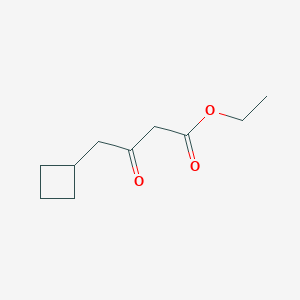

Ethyl 4-cyclobutyl-3-oxobutanoate

Description

Significance and Versatility as a Synthetic Intermediate in Organic Synthesis and Pharmaceutical Development

The importance of Ethyl 4-cyclobutyl-3-oxobutanoate lies in its adaptability as a synthetic intermediate. chemimpex.com Organic chemists utilize this compound to construct more intricate molecular architectures, a process that is fundamental to the discovery of new materials and therapeutic agents. chemimpex.comnih.gov Its structure allows for a variety of chemical transformations, making it a key component in the synthesis of diverse derivatives. chemimpex.com

In the realm of pharmaceutical development, this beta-keto ester is particularly noteworthy. It serves as an intermediate in the synthesis of various pharmaceuticals, with research focusing on its potential in developing drugs for metabolic disorders. chemimpex.com The presence of the cyclobutyl moiety can influence the biological activity of the resulting molecules, making it a point of interest for medicinal chemists. chemimpex.com For instance, it has been identified as an intermediate in the synthesis of Boceprevir, an antiviral drug. blogspot.com

Contextualization within Beta-Keto Ester Chemistry and its Reactivity Profile

This compound belongs to the class of compounds known as beta-keto esters. These molecules are characterized by a ketone functional group at the beta position relative to the ester group. aklectures.com This arrangement of functional groups defines their chemical reactivity, making them exceptionally useful in synthesis. aklectures.comresearchgate.net

The reactivity of beta-keto esters is largely dictated by the acidity of the alpha-hydrogens, the hydrogen atoms on the carbon situated between the ketone and the ester groups. aklectures.com These hydrogens can be readily removed by a base, forming a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as:

Alkylation: The enolate can react with alkyl halides to introduce new alkyl groups. aklectures.com

Acylation: Reaction with acyl chlorides or anhydrides adds an acyl group.

Michael Addition: The enolate can add to α,β-unsaturated carbonyl compounds. nih.gov

Furthermore, beta-keto esters can undergo hydrolysis and subsequent decarboxylation to yield ketones, a transformation that is synthetically very useful for creating more complex ketone structures. aklectures.com The cyclobutyl group in this compound adds a layer of structural uniqueness that can be exploited in these reactions to create specific target molecules. chemimpex.com

Overview of Current Research Trajectories for this compound

Current research involving this compound is exploring several promising avenues. Scientists are continually developing new synthetic methodologies that utilize this compound to access novel molecular scaffolds. nih.gov These efforts are often aimed at improving the efficiency and sustainability of synthetic processes.

A significant area of investigation is its application in the synthesis of biologically active compounds. chemimpex.comnih.gov Researchers are designing and synthesizing new molecules derived from this compound and evaluating their potential as antibacterial agents or for other therapeutic purposes. nih.gov The unique structural and reactivity profile of this beta-keto ester continues to inspire new research directions aimed at addressing challenges in medicine and materials science. chemimpex.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 885280-12-6 |

| Molecular Formula | C10H16O3 |

| Molecular Weight | 184.23 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 178-179°C |

| Density | 0.992 g/mL |

Source: chemimpex.com

Table 2: Common Reactions of Beta-Keto Esters

| Reaction Type | Description |

| Alkylation | Introduction of an alkyl group at the alpha-carbon via reaction with an alkyl halide. aklectures.com |

| Hydrolysis & Decarboxylation | Conversion to a ketone by heating with acid or base, which first hydrolyzes the ester and then removes the carboxyl group as carbon dioxide. aklectures.com |

| Acylation | Introduction of an acyl group at the alpha-carbon. |

| Michael Addition | 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound. nih.gov |

| Knoevenagel Condensation | Reaction with aldehydes or ketones to form a new carbon-carbon double bond. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyclobutyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)7-9(11)6-8-4-3-5-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZBAGOHVJZJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680011 | |

| Record name | Ethyl 4-cyclobutyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-12-6 | |

| Record name | Ethyl 4-cyclobutyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 4 Cyclobutyl 3 Oxobutanoate

Established Synthetic Pathways to Ethyl 4-cyclobutyl-3-oxobutanoate

The synthesis of this compound has been approached through several established chemical reactions. These methods primarily leverage the principles of ester condensation and the alkylation of β-keto esters to construct the target molecule.

Ester Condensation Approaches and Related Reactions

The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds and is particularly effective for synthesizing β-keto esters. wikipedia.org This reaction involves the base-mediated condensation of two ester molecules. wikipedia.org In the context of this compound synthesis, a crossed Claisen condensation would be employed, which involves two different ester reactants. libretexts.org

The mechanism commences with the deprotonation of the α-carbon of an ester by a strong base, typically an alkoxide like sodium ethoxide, to form a resonance-stabilized enolate. jove.comlibretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. jove.comlibretexts.org The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the β-keto ester. libretexts.orglibretexts.org To drive the reaction to completion, a full equivalent of base is often required, as the resulting β-keto ester is acidic and will be deprotonated by the base. openstax.org

A general representation of a crossed Claisen condensation to form a β-keto ester is as follows:

Reactant 1: An ester with at least one α-hydrogen (e.g., ethyl acetate).

Reactant 2: An ester that can act as the electrophile (e.g., ethyl cyclobutylacetate).

Base: A non-nucleophilic strong base, often the sodium alkoxide corresponding to the alcohol portion of the ester to prevent transesterification (e.g., sodium ethoxide). wikipedia.org

The reaction of magnesium enolates derived from substituted malonic acid half oxyesters with acyl donors also presents a viable route to functionalized β-keto esters. organic-chemistry.org

Alkylation Strategies for Beta-Keto Esters

Alkylation of β-keto esters provides another versatile method for synthesizing compounds like this compound. jove.comaklectures.com This approach, often referred to as the acetoacetic ester synthesis, begins with the deprotonation of the acidic α-proton of a β-keto ester, such as ethyl acetoacetate (B1235776), using an alkoxide base. jove.comjove.com This generates a doubly stabilized enolate ion. jove.com

This nucleophilic enolate then reacts with an appropriate alkyl halide, in this case, a cyclobutylmethyl halide, via an SN2 reaction to form a new carbon-carbon bond and yield the alkylated β-keto ester. jove.comjove.com The process can be followed by hydrolysis and decarboxylation to produce a ketone, though for the synthesis of this compound, the reaction is stopped at the alkylated ester stage. jove.com If a second alkylation is performed before hydrolysis, a disubstituted ketone can be obtained. jove.com

| Alkylation Step | Description | Key Reagents |

| Enolate Formation | A base abstracts the acidic α-proton of the β-keto ester. | Alkoxide base |

| Nucleophilic Attack | The resulting enolate attacks the alkyl halide. | Alkyl halide |

| Product Formation | An alkylated β-keto ester is formed with a new C-C bond. |

Patent-Disclosed Synthetic Procedures for this compound

A patent (WO2013/66734 A1) discloses a specific multi-step synthesis of this compound. blogspot.com The process begins with the conversion of cyclobutylmethyl alcohol to cyclobutylmethyl methanesulfonate (B1217627) using methanesulfonyl chloride and triethylamine. blogspot.com This is followed by a reaction with sodium cyanide in dimethyl sulfoxide (B87167) to produce cyclobutylacetonitrile (B1593217). blogspot.com The final step involves reacting the cyclobutylacetonitrile with ethyl bromoacetate (B1195939) in the presence of chlorotrimethylsilane, followed by acidic workup to yield the target compound, this compound. blogspot.com

Another patented method (CN101265188A) describes the preparation of ethyl 2-oxo-4-phenylbutyrate, a related compound, through a Grignard reaction. google.com This suggests that a similar approach, reacting a cyclobutylmethyl Grignard reagent with diethyl oxalate, could potentially be used to synthesize this compound.

Development of Asymmetric Synthetic Routes to this compound Analogs

The development of asymmetric synthetic routes is crucial for producing chiral molecules, which are often essential for pharmaceutical applications. Research in this area for β-keto esters has focused on enantioselective catalysis and diastereoselective transformations.

Enantioselective Catalysis in the Synthesis of Chiral Beta-Keto Esters

The synthesis of chiral β-keto esters has seen significant advancements through the use of organocatalysis and transition metal catalysis. acs.org These methods offer pathways to enantiomerically enriched products.

Organocatalysis: Chiral organocatalysts have been extensively used for various transformations of β-ketoesters. acs.org For instance, chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids have been employed as phase-transfer catalysts for the enantioselective fluorination of β-keto esters. acs.org Similarly, highly enantioselective α-alkylation of cyclic β-keto esters has been achieved using phase-transfer catalysis with cinchona derivatives, offering a metal-free alternative. rsc.org

Transition Metal Catalysis: Chiral metal complexes are also powerful tools for asymmetric synthesis.

Ruthenium Complexes: Chiral diphosphine-ruthenium complexes have proven effective for the enantioselective hydrogenation of β-keto esters, leading to chiral β-hydroxy esters. researchgate.net

Scandium Catalysts: Chiral scandium catalysts have been developed for the highly enantioselective Michael reaction of β-ketoesters with α,β-unsaturated ketones. scilit.com

Palladium and Iridium Catalysis: Hybrid systems of palladium and ruthenium complexes have been used for the asymmetric dehydrative allylation of β-keto esters. researchgate.net Stereodivergent allylation of β-keto esters has also been achieved using a combination of nickel and iridium catalysts. researchgate.net

Diastereoselective Control in this compound Transformations

Achieving diastereoselective control is critical when a molecule already contains a stereocenter and a new one is being created. In the context of transformations involving this compound or its analogs, controlling the relative stereochemistry of substituents is a key challenge.

One approach to achieving diastereoselectivity is through the use of chiral auxiliaries or catalysts that can influence the direction of attack of a reagent. For example, in the allylation of β-keto esters, racemization of the product can be an issue under acidic or basic conditions. researchgate.net The use of nearly neutral conditions with a synergistic chiral palladium-enolate and chiral ruthenium π-allyl species has been shown to provide a high level of diastereo- and enantioselectivity. researchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is critical for developing environmentally benign and economically viable manufacturing processes. This involves a focus on maximizing the incorporation of starting materials into the final product and utilizing sustainable reaction media.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core tenet of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The classic and most direct route to a β-keto ester like this compound is the crossed Claisen condensation. masterorganicchemistry.comgeeksforgeeks.org This reaction typically involves the condensation of two different esters in the presence of a strong base. libretexts.org

A plausible synthetic pathway is the reaction of ethyl cyclobutylacetate with ethyl acetate, using a base like sodium ethoxide. In this process, the ethoxide base removes an α-proton from ethyl cyclobutylacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule (ethyl acetate), leading to the formation of a new carbon-carbon bond. geeksforgeeks.org

The idealized Claisen condensation reaction demonstrates high atom economy, as the primary byproduct is a single molecule of ethanol (B145695), which is derived from the base and the leaving group of the ester. numberanalytics.com

Theoretical Atom Economy Calculation:

Reactants: Ethyl cyclobutylacetate (C₈H₁₄O₂) + Sodium Ethoxide (C₂H₅NaO) → Intermediate

Product: this compound (C₁₀H₁₆O₃) + Ethanol (C₂H₆O)

| Parameter | Green Chemistry Goal | Considerations for this compound Synthesis |

|---|---|---|

| Theoretical Atom Economy | Maximize (approaching 100%) | The Claisen condensation route is inherently high in atom economy. The main byproduct, ethanol, is a low-toxicity substance. |

| Chemical Yield | Maximize (approaching 100%) | Yield can be reduced by side reactions. Precise control of base stoichiometry and temperature is necessary. |

| Reaction Conditions | Minimize energy usage (ambient temperature/pressure) | While some condensations require low temperatures to control reactivity, others may need heating, impacting the energy footprint. |

| Byproduct Formation | Minimize and generate non-hazardous byproducts | The primary byproduct (ethanol) is relatively benign. Preventing unwanted side-products is key to process efficiency. |

Sustainable Solvent Selection and Reaction Media

Solvents are a major component of waste in chemical manufacturing, making their selection a critical aspect of green synthesis. nih.gov Traditional syntheses of β-keto esters often employ solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), which have significant environmental, health, and safety concerns. nih.govrsc.org

Green chemistry encourages the use of safer, more sustainable alternatives. orientjchem.org For the synthesis of this compound, several greener options can be considered:

Bio-derived Solvents: Solvents produced from renewable biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl lactate, offer a more sustainable lifecycle. youtube.com 2-MeTHF, for instance, is derived from levulinic acid and can be a direct replacement for THF in many applications.

Carbonate Solvents: Dimethyl carbonate (DMC) is an environmentally benign solvent and reagent, noted for its low toxicity and biodegradability. frontiersin.org

Alcohols: Using ethanol as a solvent in a reaction that also produces it as a byproduct can simplify downstream processing and recycling.

Solvent-free Conditions: In some cases, reactions can be run neat (without a solvent), particularly in lipase-catalyzed processes, which represents an ideal green chemistry scenario. nih.govgoogle.com

The choice of solvent can significantly impact reaction outcomes, and a suitable green solvent must be selected that ensures high yield and purity without compromising safety and sustainability. nih.gov

| Solvent | Classification | Key Green Attributes | Potential Issues |

|---|---|---|---|

| Dichloromethane (DCM) | Traditional | None; high volatility, suspected carcinogen. nih.gov | High environmental and health impact. |

| Tetrahydrofuran (THF) | Traditional | Can form explosive peroxides. | Petroleum-derived, safety concerns. |

| Ethanol | Green | Renewable, biodegradable, low toxicity. orientjchem.org | Can potentially participate in transesterification side reactions. libretexts.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Bio-derived, higher boiling point than THF, less prone to peroxide formation. youtube.com | Higher cost than traditional solvents. |

| Dimethyl Carbonate (DMC) | Green | Low toxicity, biodegradable, can also act as a reagent. rsc.orgfrontiersin.org | May require higher temperatures for sufficient solubility or reactivity. |

| Water | Green | Abundant, non-toxic, non-flammable. nih.gov | Generally unsuitable for Claisen condensations due to reaction with base and hydrolysis of esters. numberanalytics.com |

Scale-Up and Industrial Synthesis Considerations for this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. masterorganicchemistry.com The Claisen condensation, while a powerful tool, requires careful management when scaled up. numberanalytics.com

Key considerations for the industrial synthesis include:

Thermal Management: Claisen condensations are often exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and control the formation of side products. This requires the use of jacketed reactors with precise temperature control.

Work-up and Purification: Industrial-scale purification must be efficient and minimize waste. While laboratory purifications often rely on column chromatography, this is generally not feasible for large-scale production. Alternative methods such as distillation, crystallization, or liquid-liquid extraction must be developed. The relatively high boiling point of this compound would make vacuum distillation a likely method of choice.

Process Safety: The use of strong bases like sodium ethoxide, which is flammable and corrosive, requires robust safety protocols and specialized handling equipment to minimize risks to operators and the facility.

Raw Material Sourcing and Cost: The cost and availability of starting materials, particularly ethyl cyclobutylacetate, are critical for the economic viability of the process. An efficient and low-cost synthesis for this precursor is a prerequisite for the industrial production of the final product.

| Challenge Area | Laboratory Scale Approach | Industrial Scale Consideration |

|---|---|---|

| Heat Control | Ice bath, oil bath | Jacketed reactor with automated cooling/heating loops. |

| Reagent Addition | Manual addition via dropping funnel | Automated, metered pumps for precise control of addition rate. |

| Mixing | Magnetic stir bar | Overhead mechanical stirrers (e.g., impeller, anchor) designed for high-viscosity media. |

| Purification | Silica gel column chromatography | Fractional vacuum distillation, crystallization, or extraction. |

| Safety | Fume hood | Closed systems, dedicated handling procedures, emergency relief systems. |

By carefully considering these green chemistry and scale-up factors, a robust and sustainable industrial process for the synthesis of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Cyclobutyl 3 Oxobutanoate

Enolate Chemistry of Ethyl 4-cyclobutyl-3-oxobutanoate

The presence of a carbonyl group renders the α-hydrogens of this compound acidic, leading to the formation of a resonance-stabilized enolate ion upon treatment with a base. libretexts.orglibretexts.org This enolate is a potent nucleophile and a key intermediate in a variety of carbon-carbon bond-forming reactions. fiveable.melibretexts.org

Tautomerism and Keto-Enol Equilibrium Dynamics

This compound exists as a mixture of two rapidly interconverting constitutional isomers, or tautomers: the keto form and the enol form. libretexts.orglibretexts.org This phenomenon, known as keto-enol tautomerism, is a fundamental characteristic of carbonyl compounds with α-hydrogens. fiveable.memasterorganicchemistry.com The equilibrium between the two forms is influenced by several factors, including the structure of the compound, the solvent, and the temperature.

In the keto form, the compound exists as a typical ketone and ester. The enol form is characterized by a carbon-carbon double bond and a hydroxyl group (an "enol"). The stability of the enol form can be enhanced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com For β-keto esters like this compound, the enol form can be stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.

The position of the keto-enol equilibrium is significantly affected by the solvent. Polar solvents tend to favor the more polar keto tautomer. chemrxiv.org Conversely, in nonpolar solvents, the enol form, stabilized by intramolecular hydrogen bonding, can be more prevalent. The cyclobutyl group, being a non-polar alkyl substituent, is not expected to electronically influence the equilibrium to a large extent, but its steric bulk might play a role in the conformational preferences of the keto and enol forms.

| Tautomer | Key Structural Features | Factors Favoring this Form |

| Keto Form | Contains a C=O (ketone) and a C=O (ester) group. | Polar solvents, absence of conjugation. |

| Enol Form | Contains a C=C double bond and an -OH group. | Non-polar solvents, intramolecular hydrogen bonding, conjugation. |

Nucleophilic Reactivity of the Enolate Species

The deprotonation of the α-carbon of this compound with a suitable base generates a nucleophilic enolate ion. This enolate is a soft nucleophile, readily participating in a variety of reactions where it attacks electrophilic centers to form new carbon-carbon bonds. libretexts.org

The enolate can undergo aldol-type additions with aldehydes and ketones, forming β-hydroxy keto esters. It can also participate in Michael additions, which involve the conjugate addition to α,β-unsaturated carbonyl compounds. fiveable.me These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular frameworks. The reactivity of the enolate is influenced by the nature of the base used for its generation, the solvent, and the reaction temperature.

Regioselectivity in Alkylation and Acylation Reactions

The enolate of this compound is an ambident nucleophile, meaning it has two potential sites of reaction: the α-carbon (C-alkylation/acylation) and the enolate oxygen (O-alkylation/acylation). The regioselectivity of these reactions is a critical consideration in synthetic planning and is influenced by several factors, including the nature of the electrophile, the counterion, the solvent, and the reaction conditions.

Generally, harder electrophiles, such as silyl (B83357) halides, tend to react at the more electronegative oxygen atom, leading to O-acylation products (silyl enol ethers). Softer electrophiles, like alkyl halides, typically favor reaction at the α-carbon, resulting in C-alkylation products. libretexts.org The use of polar aprotic solvents can favor O-alkylation, while polar protic solvents tend to promote C-alkylation. The choice of the base and its corresponding counterion can also play a significant role in directing the regioselectivity of these reactions.

Cyclization and Ring-Forming Reactions Involving this compound

The bifunctional nature of this compound makes it an excellent substrate for a variety of cyclization reactions, leading to the formation of diverse carbocyclic and heterocyclic systems.

Intramolecular Cyclizations and Heterocycle Formation

This compound can serve as a precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often involve the condensation of the β-keto ester with a suitable binucleophile.

For instance, the reaction with hydrazines can yield pyrazoles, while condensation with ureas or thioureas can lead to the formation of pyrimidines or thienopyrimidines. mdpi.comnih.gov The synthesis of substituted pyridines can also be achieved from β-keto esters through various strategies, often involving a multi-component reaction or a condensation followed by cyclization and aromatization. organic-chemistry.orgresearchgate.netrsc.org The general approach involves the reaction of the β-keto ester with a nitrogen-containing compound, such as an enamine or an ammonium (B1175870) salt, to construct the pyridine (B92270) ring. researchgate.net

| Reagent | Resulting Heterocycle |

| Hydrazine (B178648) | Pyrazole (B372694) derivative |

| Urea | Pyrimidine derivative |

| Thiourea | Thienopyrimidine derivative |

| Enamine/Ammonia source | Pyridine derivative |

Intermolecular Cycloaddition Reactions of the Cyclobutyl Moiety

While the enolate and carbonyl functionalities are the primary sites of reactivity, the cyclobutyl ring itself can potentially participate in cycloaddition reactions, although this is less common. The strained nature of the cyclobutane (B1203170) ring could, under certain conditions, make it susceptible to ring-opening or rearrangement reactions that could be coupled with a cycloaddition. researchgate.netacs.org

More plausibly, the enol or enolate form of this compound could act as a dienophile in Diels-Alder reactions. organic-chemistry.orgnih.govmasterorganicchemistry.com The electron-withdrawing nature of the carbonyl groups would activate the double bond of the enol form towards reaction with an electron-rich diene. Such [4+2] cycloadditions would lead to the formation of a six-membered ring fused to the existing structure. Additionally, [2+2] cycloaddition reactions, which form cyclobutane rings, are another class of pericyclic reactions, though typically requiring photochemical conditions. numberanalytics.comfiveable.menih.gov The participation of the cyclobutyl moiety of this compound in such reactions is not well-documented and would likely require specific and potentially harsh reaction conditions.

Role in Borsche's Cyclopentenone Synthesis

While direct studies on the participation of this compound in Borsche's cyclopentenone synthesis are not extensively documented, the reaction mechanism with analogous β-keto esters provides a strong framework for understanding its potential role. Borsche's synthesis is a classic method for constructing cyclopentenones, which are valuable five-membered ring structures found in numerous natural products and biologically active compounds. The synthesis typically involves the alkylation of a β-keto ester followed by an intramolecular condensation.

In a related context, the double alkylation of ethyl 4-(het)aryl-3-oxobutanoates with 2-bromo-1-(het)arylethanones, followed by base-induced cyclization, has been shown to produce cyclopentenones. rsc.org This suggests a plausible pathway for this compound. The initial step would involve the deprotonation of the α-carbon, facilitated by the two electron-withdrawing carbonyl groups. The resulting enolate can then act as a nucleophile, undergoing alkylation. A subsequent intramolecular aldol-type condensation, followed by dehydration, would lead to the formation of the cyclopentenone ring. The specific reaction conditions, such as the choice of base and solvent, would be critical in optimizing the yield of the desired cyclopentenone product.

Functional Group Transformations of the Ester and Ketone Moieties

The presence of both an ester and a ketone group in this compound allows for a rich variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The ketone functionality of β-keto esters is readily reduced to a secondary alcohol. While specific studies on the reduction of this compound are limited, extensive research on analogous compounds, such as ethyl 4-chloro-3-oxobutanoate, offers valuable insights into the expected reactivity. The asymmetric reduction of the keto group is of particular interest as it generates a chiral center, leading to the formation of optically active hydroxy esters.

Biocatalytic methods, employing enzymes such as carbonyl reductases, have proven highly effective for the enantioselective reduction of similar β-keto esters. For instance, reductases from various microorganisms can convert ethyl 4-chloro-3-oxobutanoate to its corresponding (R)- or (S)-hydroxy ester with high enantiomeric excess. nih.govnih.gov These enzymatic systems often utilize cofactors like NADPH, which can be regenerated in situ to improve catalytic efficiency. It is reasonable to expect that similar enzymatic approaches could be successfully applied to the asymmetric reduction of this compound to yield ethyl 4-cyclobutyl-3-hydroxybutanoate.

Furthermore, the resulting hydroxy ester can be a precursor to other valuable derivatives. For example, a patent describes the synthesis of ethyl 3-amino-4-cyclobutyl-2-hydroxybutanoate hydrochloride, highlighting the utility of the reduced product in accessing amino-functionalized compounds. google.com

The following table summarizes representative reducing agents and their expected products for β-keto esters, which can be extrapolated to this compound.

| Reagent/Catalyst | Expected Product | Key Features |

| Sodium borohydride (B1222165) (NaBH₄) | Ethyl 4-cyclobutyl-3-hydroxybutanoate | Selective for ketone reduction over the ester. |

| Carbonyl Reductase (e.g., from Candida magnoliae) | (S)- or (R)-Ethyl 4-cyclobutyl-3-hydroxybutanoate | High enantioselectivity. |

| Baker's Yeast (Saccharomyces cerevisiae) | (S)- or (R)-Ethyl 4-cyclobutyl-3-hydroxybutanoate | Readily available biocatalyst. |

The ester group of this compound can undergo transesterification and hydrolysis, providing pathways to modify the ester functionality or to access the corresponding carboxylic acid.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is often catalyzed by acids, bases, or enzymes. The transesterification of β-keto esters is a well-established transformation, allowing for the synthesis of a wide array of esters with different properties. Various catalysts, including Lewis acids and organocatalysts, have been employed to facilitate this reaction under mild conditions.

Hydrolysis of the ester group leads to the formation of 4-cyclobutyl-3-oxobutanoic acid. This reaction is typically carried out under acidic or basic conditions. The resulting β-keto acid is prone to decarboxylation upon heating, yielding cyclobutyl methyl ketone. This decarboxylation is a common and often desired subsequent reaction in the hydrolysis of β-keto esters. The general mechanism for the hydrolysis and subsequent decarboxylation of β-keto esters provides a clear understanding of this process. researchgate.netnih.gov

The table below outlines common conditions for these transformations.

| Process | Reagents/Conditions | Product |

| Transesterification | R-OH, Acid or Base Catalyst | Alkyl 4-cyclobutyl-3-oxobutanoate |

| Hydrolysis (Basic) | NaOH, H₂O | Sodium 4-cyclobutyl-3-oxobutanoate |

| Hydrolysis (Acidic) | H₃O⁺, heat | Cyclobutyl methyl ketone + CO₂ |

The ketone carbonyl group of this compound is susceptible to condensation reactions with various nucleophiles, particularly those containing nitrogen and oxygen. These reactions are fundamental in the synthesis of heterocyclic compounds.

Condensation with Nitrogen Nucleophiles: A prominent example is the reaction with hydrazine and its derivatives to form pyrazolones. This is a widely used method for the synthesis of this class of heterocycles, which are known for their diverse biological activities. nih.gov The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration. Similarly, condensation with hydroxylamine (B1172632) would yield an isoxazolone derivative.

Condensation with Oxygen Nucleophiles: The Knoevenagel condensation provides an example of a reaction with a carbon nucleophile that involves an oxygen nucleophile in the catalytic cycle. While not a direct condensation on the ketone of the β-keto ester, related reactions showcase the reactivity of the active methylene (B1212753) group. For instance, the Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate with aromatic aldehydes, catalyzed by a base, demonstrates the ability of the α-carbon to act as a nucleophile. nih.gov

The following table provides examples of condensation reactions.

| Nucleophile | Product Type |

| Hydrazine (H₂N-NH₂) | Pyrazolone |

| Hydroxylamine (H₂N-OH) | Isoxazolone |

| Aromatic Aldehydes (in the presence of a base) | α,β-Unsaturated keto ester |

Influence of the Cyclobutyl Substituent on Reaction Kinetics and Thermodynamics

The cyclobutyl group, while seemingly a simple alkyl substituent, exerts a significant influence on the reactivity of the molecule through its unique conformational properties and steric demands.

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. This puckering leads to two non-equivalent substituent positions: axial and equatorial. The energy barrier for ring flipping is relatively low, but the conformational preference of the substituent can impact the transition state energies of reactions involving the adjacent keto and ester groups.

The steric bulk of the cyclobutyl group can influence the approach of reagents to the carbonyl centers. This steric hindrance can affect reaction rates, with bulkier reagents experiencing slower reaction times. For example, in hydrolysis reactions of esters, increased steric hindrance around the carbonyl group is known to decrease the rate of hydrolysis. nih.gov It is therefore expected that the rate of hydrolysis of this compound would be influenced by the orientation of the cyclobutyl ring and the steric accessibility of the ester carbonyl.

In reactions where the α-carbon acts as a nucleophile, such as in alkylation or condensation reactions, the conformation of the cyclobutyl ring can influence the stereochemical outcome of the reaction by directing the approach of the electrophile. The interplay between the puckered conformation of the cyclobutyl ring and the enolate geometry can lead to diastereoselectivity in the formation of new stereocenters.

Inductive and Hyperconjugative Contributions

The reactivity of this compound is significantly influenced by the electronic properties of its constituent functional groups. The interplay of inductive and hyperconjugative effects, particularly stemming from the cyclobutyl group, modulates the electron density and stability of key intermediates, thereby dictating the molecule's behavior in chemical reactions.

The primary site of reactivity in β-keto esters is the α-carbon (C2), which is situated between two carbonyl groups. The protons attached to this carbon are notably acidic due to the ability of the resulting conjugate base (enolate) to delocalize the negative charge onto both carbonyl oxygens. The substituent at the γ-position (C4), in this case, the cyclobutyl group, exerts electronic effects that fine-tune this acidity and the nucleophilicity of the corresponding enolate.

Inductive Effect: The cyclobutyl group, like other alkyl groups, is generally considered to be electron-donating through the inductive effect (+I). This effect involves the polarization of σ-bonds, leading to a net push of electron density from the alkyl group towards the rest of the molecule. doubtnut.comlibretexts.org In this compound, the cyclobutyl group donates electron density through the methylene bridge to the carbonyl carbon (C3). This donation slightly reduces the partial positive charge on the C3 carbonyl carbon, which in turn marginally decreases the acidity of the α-protons at C2 compared to a compound with a more electron-withdrawing group at C4. doubtnut.comyoutube.com While this effect is generally modest for alkyl groups, it influences the equilibrium of enolate formation.

Hyperconjugative Effects: Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital, also plays a role. stackexchange.com In the context of this compound, hyperconjugation can stabilize the enol or enolate forms, which are key reactive intermediates.

Enolate/Enol Stabilization: The π-system of the enol or enolate can be stabilized by hyperconjugative interactions with the C-H and C-C σ-bonds of the adjacent methylene and cyclobutyl groups.

Influence of Ring Strain: The cyclobutyl ring possesses significant angle strain. This strain can enhance the s-character of the exocyclic C-C bonds, potentially modifying their ability to participate in hyperconjugation compared to acyclic or less strained cyclic analogues. Studies on strained carbocyclic systems, such as bicyclo[1.1.1]pent-1-yl cations, have shown that strained α–β and β–γ carbon–carbon bonds can engage in significant hyperconjugative stabilization of an adjacent cationic p-orbital. rsc.org A similar principle can be applied to the stabilization of the π-system in the enolate of this compound.

Computational studies on related cyclic ketones have quantified the energy contributions of different types of hyperconjugation, such as Cieplak-type (donation from σ-bonds to an empty p-orbital or π* orbital) and Felkin–Anh type (donation from a lone pair to σ* orbitals). rsc.org While specific data for this compound is not available, these studies underscore the importance of such interactions in determining molecular stability and reactivity. rsc.org

Table 1: Comparison of Acidity in Representative β-Keto Esters This interactive table illustrates how the substituent at the γ-position influences the acidity of the α-protons. Generally, electron-donating groups decrease acidity (increase pKa), while electron-withdrawing groups increase it.

| Compound Name | γ-Substituent | Electronic Effect | Expected pKa (α-H) |

| Ethyl acetoacetate (B1235776) | -H | Neutral (Reference) | ~11 |

| This compound | -CH₂-c-C₄H₇ | +I (Weakly Donating) | Slightly > 11 |

| Ethyl 4-phenyl-3-oxobutanoate | -CH₂-Ph | -I (Weakly Withdrawing) | Slightly < 11 |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | -CF₃ | -I (Strongly Withdrawing) | ~6.5 |

Note: pKa values are approximate and for illustrative purposes to show trends.

Transition Metal-Catalyzed Reactions of this compound

β-Keto esters are versatile substrates for transition metal-catalyzed reactions, which provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For a saturated substrate like this compound, the most common reactions occur at the α-carbon via a metal enolate intermediate. mdpi.com Palladium, ruthenium, and copper are among the most frequently used metals for these transformations.

Palladium-Catalyzed α-Arylation and α-Alkylation: The palladium-catalyzed α-arylation of ketones and esters is a cornerstone of modern organic synthesis. The reaction typically involves the coupling of a metal enolate with an aryl halide or triflate. The general catalytic cycle proceeds through three key steps:

Oxidative Addition: The Pd(0) catalyst adds to the aryl electrophile (Ar-X) to form a Pd(II) intermediate.

Transmetalation or Enolate Formation/Coordination: The β-keto ester forms an enolate in the presence of a base, which then coordinates to the Pd(II) center.

Reductive Elimination: The aryl group and the enolate couple, forming the α-arylated product and regenerating the Pd(0) catalyst. youtube.comyoutube.com

The cyclobutyl group in this compound would primarily exert a steric influence on this reaction, potentially hindering the approach of the bulky palladium catalyst complex to the enolate. However, the reaction is generally feasible for a range of ketone substrates with varying steric demands.

Ruthenium-Catalyzed Reactions: Research on other molecules containing a cyclobutyl group has revealed unique reactivity patterns catalyzed by ruthenium complexes. For instance, certain ruthenium catalysts can induce ring-expansion of a cyclobutyl group adjacent to a reactive site. nih.gov In a study involving propargyl compounds with a cyclobutyl group, a ruthenium catalyst induced ring expansion to a cyclopentanone (B42830) derivative under acidic conditions. nih.gov While this specific reaction is not directly applicable, it highlights a potential pathway for this compound under specific transition metal-catalyzed conditions, where the strained four-membered ring could undergo rearrangement.

Table 2: Representative Transition Metal-Catalyzed Reactions of β-Keto Esters This table provides examples of catalytic systems used for the functionalization of β-keto esters, illustrating the conditions and types of products that can be formed.

| Catalyst / Precursor | Ligand | Base | Substrate Type | Reaction Type | Product |

| Pd₂(dba)₃ | BINAP | NaOtBu | β-Keto Ester | α-Arylation | α-Aryl-β-keto ester |

| Pd(OAc)₂ | P(tBu)₃ | K₃PO₄ | β-Keto Ester | α-Vinylation | α-Vinyl-β-keto ester |

| [Ru(p-cymene)Cl₂]₂ | (R,R)-TsDPEN | Formic Acid | β-Keto Ester | Asymmetric Transfer Hydrogenation | syn-β-Hydroxy ester |

| CuI / L-proline | - | Cs₂CO₃ | β-Keto Ester | α-Arylation | α-Aryl-β-keto ester |

This table showcases general reaction types. The specific reactivity of this compound would need to be determined experimentally.

Applications of Ethyl 4 Cyclobutyl 3 Oxobutanoate As a Versatile Synthetic Building Block

Utility in the Synthesis of Complex Organic Molecules

The reactivity of the dicarbonyl functionality and the presence of the cyclobutyl ring make Ethyl 4-cyclobutyl-3-oxobutanoate a versatile precursor for the synthesis of intricate organic structures.

Precursors to Bioactive Natural Products and their Analogs

While specific examples of this compound being a direct precursor to naturally occurring bioactive products are not extensively documented in publicly available literature, its structural motifs are present in various natural products. The β-keto-ester functionality is a common feature in polyketides, a large and diverse class of natural products with a wide range of biological activities. The cyclobutane (B1203170) ring, although less common than five- and six-membered rings in nature, is a key structural element in several bioactive natural products. The synthetic accessibility of this compound makes it a valuable starting material for the synthesis of analogs of these natural products, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents.

Construction of Diverse Heterocyclic Systems

The β-keto-ester moiety in this compound is a well-established precursor for the synthesis of a wide variety of heterocyclic compounds. The 1,3-dicarbonyl unit can react with a range of binucleophilic reagents to form heterocycles such as pyrazoles, isoxazoles, pyrimidines, and pyridines. For instance, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. Although specific research detailing the extensive use of this compound for the construction of a diverse range of heterocyclic systems is not widely reported, its inherent reactivity suggests significant potential in this area of synthetic chemistry.

Role in Pharmaceutical Development and Medicinal Chemistry

The most prominent and well-documented application of this compound lies in the field of pharmaceutical development, where it serves as a crucial intermediate in the synthesis of bioactive molecules.

Intermediate in the Synthesis of Bioactive Molecules

A detailed synthetic route to this compound has been described, starting from cyclobutylacetonitrile (B1593217). smolecule.com The process involves a Reformatsky-type reaction between cyclobutylacetonitrile and ethyl bromoacetate (B1195939) in the presence of zinc dust, followed by an acidic workup to yield the target β-keto-ester. smolecule.com

| Reactant 1 | Reactant 2 | Reagents | Product |

| Cyclobutylacetonitrile | Ethyl bromoacetate | Zinc, Chlorotrimethylsilane, Sulfuric acid | This compound |

This multi-step synthesis highlights the importance of this compound as a specifically designed building block for a complex pharmaceutical agent. smolecule.com

Precursor for Novel Therapeutic Agents and Drug Discovery Programs

The successful use of this compound in the synthesis of Boceprevir underscores its potential as a precursor for other novel therapeutic agents. smolecule.com The cyclobutyl group can impart unique conformational constraints and lipophilicity to a drug molecule, potentially leading to improved pharmacological properties such as binding affinity, selectivity, and metabolic stability. While specific examples of other drug discovery programs utilizing this particular building block are not extensively publicized, its proven utility in the development of a marketed antiviral drug makes it an attractive starting material for medicinal chemists exploring new chemical space for various therapeutic targets.

Synthetic Routes to Specific Pharmacological Targets (e.g., Hepatitis C Virus Inhibitors)

The primary and most significant application of this compound is its role in the synthetic route to the Hepatitis C Virus (HCV) inhibitor, Boceprevir. smolecule.comblogspot.com Boceprevir was a first-generation direct-acting antiviral agent used in the treatment of chronic HCV infection. The cyclobutyl group of the this compound intermediate ultimately forms a key part of the P2 capping group of the Boceprevir molecule, which is crucial for its binding to the NS3/4A protease active site. The synthesis of this specific keto-ester intermediate is a testament to the tailored design of building blocks for the efficient construction of complex drug molecules targeting specific enzymes. smolecule.com

Derivatization for Antimicrobial Activity Assessment

The core structure of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds with potential antimicrobial properties. The reactivity of the β-keto ester group allows for cyclization reactions to form heterocycles like pyrazoles and thiophenes, which are known for their broad-spectrum antimicrobial activities. nih.govnih.gov

Synthesis of Pyrazole (B372694) Derivatives:

The reaction of β-keto esters with hydrazine (B178648) and its derivatives is a well-established method for synthesizing pyrazolones. nih.gov By reacting this compound with various substituted hydrazines, a library of novel pyrazole derivatives can be generated. These compounds, incorporating the cyclobutane moiety, could exhibit unique biological activities. Research on other pyrazole derivatives has shown significant antibacterial and antifungal properties. nih.govdut.ac.zanih.govmeddocsonline.org For instance, certain pyrazole derivatives have demonstrated minimum inhibitory concentration (MIC) values that are comparable to or even better than standard antibiotics against various pathogens. nih.govnih.gov The synthesis of pyrazole compounds is often pursued due to the development of resistance to conventional antibiotics, making novel structural motifs highly desirable. dut.ac.za

Synthesis of Thiophene (B33073) Derivatives:

Thiophene and its derivatives are another class of heterocyclic compounds with recognized antimicrobial potential. nih.govnih.gov The synthesis of thiophenes can be achieved through various methods, including the reaction of β-keto esters with a sulfur source. While direct synthesis from this compound would require specific reaction conditions, the versatility of the β-keto ester functionality opens avenues for such transformations. Studies on other thiophene-based heterocycles have demonstrated their efficacy against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. nih.gov

The following table summarizes the potential antimicrobial derivatives that could be synthesized from this compound based on the known reactivity of β-keto esters.

| Derivative Class | General Synthetic Approach | Potential Antimicrobial Activity |

| Pyrazoles | Condensation with hydrazines | Antibacterial, Antifungal |

| Thiophenes | Reaction with sulfur reagents | Antibacterial, Antifungal |

Contributions to Advanced Materials and Polymer Science

The unique structural features of this compound also position it as a candidate for the development of advanced materials and specialty polymers. The cyclobutane ring, in particular, can impart unique properties to polymer backbones.

Furthermore, β-keto esters can be used as starting points for polymer-supported synthesis of heterocyclic compounds, suggesting that this compound could be anchored to a polymer support to facilitate the creation of functionalized polymers with diverse properties. google.com

The ability to functionalize polymers is crucial for tailoring their properties for specific applications. A modular approach to polymer functionalization allows for the introduction of various chemical groups onto a polymer backbone. nih.govnih.gov this compound, with its reactive keto and ester groups, offers multiple sites for derivatization. These derivatives could then be used to create polymers with tailored characteristics. For instance, the cyclobutane ring can be used to restrict the conformation of polymer chains, which can influence properties like binding affinity and solubility. nih.gov The functionalization of polymers with specific chemical moieties can be achieved before or after the polymerization process, offering flexibility in the design of new materials. nih.govnih.gov

The table below outlines potential strategies for integrating this compound into polymer structures.

| Polymer Application | Role of this compound | Potential Outcome |

| Stress-Responsive Polymers | Source of cyclobutane mechanophores | Materials with enhanced resilience |

| Functionalized Polymers | Monomer for polymerization | Polymers with tailored properties |

| Polymer-Supported Synthesis | Anchor for creating functional polymers | Efficient synthesis of diverse polymer structures |

Potential in Agrochemical and Flavor/Fragrance Industries

The structural motifs present in this compound suggest its potential utility in both the agrochemical and flavor/fragrance sectors.

There is a continuous need for new and effective crop protection agents in the agricultural industry. researchgate.net Organochalcogen compounds, which include sulfur-containing molecules like thiophenes, are known to have applications as agrochemicals. researchgate.net Given that thiophene derivatives can be synthesized from β-keto esters, this compound represents a potential starting point for novel agrochemicals. nih.gov Furthermore, a patent has indicated that cyclobutane derivatives can be useful as agricultural chemicals. google.com The development of new agrochemicals is critical for ensuring food security and overcoming challenges such as pesticide resistance. researchgate.net

The flavor and fragrance industry relies on a diverse palette of chemical compounds to create unique sensory experiences. researchgate.net Cyclic compounds, including those with strained rings like cyclobutane, can possess interesting and powerful organoleptic properties. google.com While there is no direct evidence of this compound being used in this industry, its potential to be converted into various derivatives, including other esters and heterocyclic compounds, makes it a candidate for exploration. The synthesis of novel fragrance and flavor compounds is an ongoing area of research, with a focus on creating new and complex aroma profiles. nih.gov

The following table highlights the potential of this compound in these industries.

| Industry | Potential Application | Rationale |

| Agrochemical | Synthesis of new crop protection agents | Precursor to thiophene and other cyclobutane derivatives with potential pesticidal activity. |

| Flavor & Fragrance | Synthesis of novel sensory compounds | The cyclobutane moiety can impart unique organoleptic properties to its derivatives. |

Computational and Theoretical Investigations of Ethyl 4 Cyclobutyl 3 Oxobutanoate

Quantum Chemical Characterization of Ethyl 4-cyclobutyl-3-oxobutanoate

The quantum chemical characterization of this compound would provide fundamental insights into its molecular properties, reactivity, and electronic nature. This is typically achieved through a combination of computational methods that model the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry and electronic properties.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. These calculations would also yield other important electronic properties such as ionization potential, electron affinity, electronegativity, hardness, and softness, which are summarized in the hypothetical data below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Hardness (η) | 2.65 | eV |

Ab Initio and Semi-Empirical Calculations

While DFT is a popular choice, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), could also be used for a more rigorous, albeit computationally expensive, analysis of the electronic structure. These methods provide a different perspective on electron correlation effects.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, computational approach. These methods would be suitable for preliminary conformational analysis or for studying very large systems involving the title compound.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would be generated from the electron density obtained through DFT calculations.

The map would display regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). For this compound, the negative potential would be concentrated around the oxygen atoms of the carbonyl and ester groups, indicating their susceptibility to electrophilic attack. The positive potential would be located around the hydrogen atoms, particularly those of the ethyl group and the cyclobutyl ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would be used to understand the hybridization of atomic orbitals, the nature of chemical bonds, and the extent of electron delocalization.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Significant E(2) values indicate strong stabilizing interactions. For instance, interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent carbon-carbon or carbon-oxygen bonds would be of particular interest.

Table 2: Hypothetical NBO Analysis - Selected Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(carbonyl) | π*(C-O ester) | 2.5 |

| LP(2) O(ester) | π*(C=O carbonyl) | 1.8 |

Mechanistic Probing of Reactions Involving this compound

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can map out the entire reaction pathway.

Transition State Geometries and Activation Energy Barriers

To understand the kinetics of a reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. For a reaction involving this compound, such as its enolization or its reaction with a nucleophile, DFT calculations would be performed to determine the geometries of the reactants, products, and the transition state. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Table 3: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Activation Energy (Ea) (kcal/mol) |

|---|---|

| Enolization (keto to enol form) | 15.2 |

Reaction Coordinate Mapping and Energy Profiles

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. One such tool is reaction coordinate mapping, a technique used to explore the energy landscape of a reaction as it progresses from reactants to products. arxiv.orgresearchgate.net This process involves identifying the lowest energy path, known as the minimum energy path (MEP), on the potential energy surface. The reaction coordinate is a geometric parameter that changes continuously along this path, such as a bond length, angle, or a more complex collective variable. arxiv.orgresearchgate.net By calculating the energy at various points along the reaction coordinate, an energy profile can be constructed.

This profile reveals crucial information about the reaction, including the energies of reactants, products, transition states, and any intermediates. The activation energy (Ea), which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate. youtube.com For a reaction involving this compound, such as the formation of its enolate by a base, the reaction coordinate could be defined as the distance of the abstracting proton from the α-carbon.

The energy profile for such a reaction would typically show the initial energy of the β-keto ester and the base, rising to a transition state where the proton is partially transferred, and then decreasing to the energy of the resulting enolate and the protonated base. The stability of the resulting enolate, which is enhanced by the delocalization of the negative charge across the carbonyl groups, makes this process favorable. youtube.com

Table 1: Hypothetical Energy Profile Data for the Deprotonation of this compound

| Reaction Species | Relative Energy (kcal/mol) |

| Reactants (Keto Ester + Base) | 0 |

| Transition State | +15 |

| Products (Enolate + Protonated Base) | -10 |

Note: The values in this table are hypothetical and serve to illustrate a typical energy profile for an acid-base reaction.

Computational Insights into Regio- and Stereoselectivity

Computational methods are invaluable for understanding and predicting the selectivity of reactions involving this compound.

Regioselectivity: The enolate of a β-keto ester is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) or the oxygen atom of the enolate (O-alkylation). Computational studies can predict the preferred site of reaction by calculating the activation energies for both pathways. Generally, C-alkylation is thermodynamically favored, leading to a more stable product, while O-alkylation is often kinetically favored under certain conditions. Factors such as the nature of the electrophile, the solvent, and the counter-ion can influence the regioselectivity. Density Functional Theory (DFT) calculations can model these interactions and predict the major product. youtube.com

Stereoselectivity: The reduction of the ketone group in this compound to a secondary alcohol can produce two stereoisomers (chiral β-hydroxy esters). Computational modeling can provide insights into the stereochemical outcome of such reactions. rsc.orgnih.gov By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the preferred reaction pathway can be determined. For example, in a hydride reduction, the approach of the hydride reagent to the carbonyl carbon can be sterically hindered by the adjacent cyclobutyl and ester groups. Computational models can quantify these steric effects and predict which face of the ketone is more accessible, thus predicting the major stereoisomer formed. youtube.comnih.gov

Table 2: Hypothetical Computational Results for the Alkylation of this compound Enolate

| Reaction Pathway | Activation Energy (kcal/mol) | Product Stability (kcal/mol) |

| C-Alkylation | 18 | -25 |

| O-Alkylation | 15 | -15 |

Note: These values are for illustrative purposes to show how computational data can distinguish between different reaction pathways.

Conformational Analysis and Intramolecular Interactions

Rotational Barriers and Conformational Isomerism

The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to different spatial arrangements of its atoms, known as conformations or conformers. libretexts.org The study of these conformers and the energy required to interconvert between them is called conformational analysis.

The key rotatable bonds in this molecule are the C-C bonds of the butanoate chain. Rotation around these bonds leads to different conformers, such as staggered and eclipsed forms. libretexts.org Staggered conformations are generally more stable (lower in energy) because the bulky groups are further apart, minimizing steric repulsion. Eclipsed conformations, where the groups are aligned, are higher in energy. researchgate.net

Computational methods, such as relaxed potential energy surface scans, can be used to calculate the energy changes as a function of the dihedral angle of a specific bond. mdpi.com The energy maxima on these profiles correspond to the rotational barriers. For this compound, the presence of the relatively bulky cyclobutyl group will significantly influence the conformational preferences and the heights of the rotational barriers. youtube.com

Table 3: Representative Rotational Barriers for a Simple Alkane (Butane)

| Rotation about C-C bond | Conformation | Dihedral Angle | Relative Energy (kcal/mol) |

| C2-C3 | Anti (staggered) | 180° | 0 |

| C2-C3 | Eclipsed | 120° | 3.6 |

| C2-C3 | Gauche (staggered) | 60° | 0.9 |

| C2-C3 | Syn (eclipsed) | 0° | 4.5-6.0 |

Note: This data for butane (B89635) illustrates the energy differences between conformers, a principle that applies to the more complex structure of this compound.

Intramolecular Hydrogen Bonding in Beta-Keto Esters

An important structural feature of β-keto esters is their ability to form an intramolecular hydrogen bond in their enol tautomer. acs.org In the enol form of this compound, the hydroxyl group can form a hydrogen bond with the carbonyl oxygen of the ester group, creating a stable six-membered ring. researchgate.net This intramolecular hydrogen bond is a type of resonance-assisted hydrogen bond (RAHB), where the strength of the hydrogen bond is enhanced by the π-electron delocalization within the conjugated system. acs.orgnih.gov

This hydrogen bond significantly stabilizes the enol form, particularly in nonpolar solvents and in the gas phase. researchgate.net Computational studies can quantify the strength of this interaction by calculating the bond distance, bond angle, and the energy of the hydrogen bond, which is typically in the range of 5-15 kcal/mol for β-dicarbonyl compounds. acs.org The presence of this stable hydrogen-bonded ring is a key factor in the chemistry of β-keto esters, influencing their reactivity and tautomeric equilibrium.

Solvent Effects on Reactivity and Tautomeric Equilibria of this compound

The solvent in which a reaction is carried out can have a profound effect on its rate, selectivity, and the position of equilibria. For this compound, solvent effects are particularly important in the context of its keto-enol tautomerism. missouri.edu The molecule exists as an equilibrium mixture of the keto and enol forms.

The position of this equilibrium is highly dependent on the polarity of the solvent. researchgate.net In polar, protic solvents (like water or ethanol), the keto form is generally favored. These solvents can form strong hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it. They also tend to disrupt the intramolecular hydrogen bond that stabilizes the enol form. researchgate.netmissouri.edu Conversely, in nonpolar solvents (like hexane (B92381) or benzene), the enol form is often the major species due to the stability conferred by the intramolecular hydrogen bond. researchgate.net This general trend is often referred to as Meyer's rule. missouri.edu Computational studies can model these solvent-solute interactions to predict the tautomeric ratio in different media. researchgate.net

Table 4: Tautomeric Equilibrium of a Typical β-Keto Ester in Different Solvents

| Solvent | Dielectric Constant (ε) | % Enol Form (Representative) |

| Gas Phase | 1 | ~90% |

| Hexane | 1.9 | ~85% |

| Chloroform | 4.8 | ~50% |

| Acetone | 21 | ~20% |

| Water | 80 | <10% |

Note: The % Enol Form values are representative for a typical acyclic β-keto ester and illustrate the general trend with solvent polarity.

Explicit and Implicit Solvent Models in Computational Studies

To accurately model solvent effects in computational chemistry, two main approaches are used: explicit and implicit solvent models. wikipedia.orgnumberanalytics.com

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation, surrounding the solute molecule. wikipedia.orgrsc.org This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com However, it is computationally very expensive due to the large number of atoms involved, requiring significant computational resources and time. rsc.org

Implicit Solvent Models: These models, also known as continuum models (e.g., PCM, SMD, COSMO-RS), treat the solvent as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. numberanalytics.commdpi.com The solute is placed in a cavity within this continuum. This approach is much less computationally demanding and can provide a good description of the bulk electrostatic effects of the solvent. biomolmd.org While they are efficient for calculating solvation energies and modeling the influence of solvent polarity on equilibria, they may not capture specific, localized interactions as accurately as explicit models. rsc.org

Hybrid models that combine a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent offer a compromise, aiming to balance accuracy and computational cost. numberanalytics.commdpi.com The choice of model depends on the specific chemical question being addressed and the computational resources available.

Computational Prediction of Keto-Enol Ratios in Different Solvents

The equilibrium between the keto and enol tautomers of β-keto esters such as this compound is significantly influenced by the surrounding solvent environment. Computational chemistry provides powerful tools to predict and understand these solvent effects by calculating the relative stabilities of the tautomers. While specific experimental and computational studies on this compound are not extensively available in the public domain, the well-studied analogue, ethyl acetoacetate (B1235776), offers significant insights into the expected behavior. Theoretical investigations, primarily employing density functional theory (DFT) and ab initio methods, have become instrumental in elucidating the intricate interplay between solute and solvent molecules that governs the keto-enol tautomeric ratio.

Computational models predict that the keto-enol equilibrium of β-keto esters is a delicate balance between the stability gained from the intramolecular hydrogen bond in the enol form and the intermolecular interactions with the solvent. emerginginvestigators.orgresearchgate.net In the gas phase or in non-polar solvents, the enol form is generally predicted to be more stable due to the formation of a pseudo-aromatic six-membered ring stabilized by a strong intramolecular hydrogen bond. emerginginvestigators.orgrsc.org

The influence of the solvent is typically incorporated into computational models through either explicit or implicit solvent models. Explicit models involve including a number of solvent molecules around the solute, offering a detailed picture of specific interactions like hydrogen bonding. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, providing a good approximation of bulk solvent effects.

Theoretical calculations on analogous compounds like ethyl acetoacetate have consistently shown that an increase in solvent polarity shifts the equilibrium towards the keto tautomer. univ-tlemcen.dzmissouri.educalstate.edu This phenomenon, often referred to as Meyer's rule, is attributed to the greater polarity of the keto form compared to the enol form. researchgate.netmissouri.edu Polar solvents are better at stabilizing the more polar keto tautomer through dipole-dipole interactions, which can outweigh the energetic advantage of the intramolecular hydrogen bond in the enol form. researchgate.net Protic solvents can further destabilize the enol form by competing for hydrogen bonding sites, thereby disrupting the internal hydrogen bond. researchgate.net

The following table summarizes the predicted keto-enol equilibrium for ethyl acetoacetate in various solvents based on computational studies, which can be considered analogous to the expected behavior of this compound. The cyclobutyl group is not expected to electronically alter the fundamental nature of the keto-enol tautomerism significantly compared to the methyl group in ethyl acetoacetate, although minor steric effects may be present.

| Solvent | Dielectric Constant (ε) | Predicted Dominant Tautomer | Predicted % Enol (Approximate) |

| Gas Phase | 1 | Enol | >90% |

| n-Hexane | 1.88 | Enol | ~50-60% |

| Chloroform | 4.81 | Keto | ~20-30% |

| Acetone | 20.7 | Keto | ~10-15% |

| Ethanol (B145695) | 24.5 | Keto | ~5-10% |

| Methanol | 32.7 | Keto | ~5-10% |

| Water | 80.1 | Keto | <5% |

Note: The predicted percentages are approximate values derived from computational studies on ethyl acetoacetate and are intended to illustrate the trend. Actual values for this compound would require specific calculations.

Density functional theory (DFT) calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or larger), have proven effective in reproducing experimental trends in keto-enol equilibria. univ-tlemcen.dzorientjchem.org These calculations can determine the Gibbs free energy of each tautomer in different solvent environments, from which the equilibrium constant (K_eq) and the relative populations of the keto and enol forms can be derived. univ-tlemcen.dz It has been noted that the enthalpic contribution is often the dominant factor in determining the equilibrium constant, with entropic effects being relatively small. univ-tlemcen.dz

Q & A

Q. What are the established synthetic routes for Ethyl 4-cyclobutyl-3-oxobutanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen condensation or alkylation of ethyl acetoacetate derivatives. For cyclobutyl incorporation, methods such as zinc-mediated alkylation under inert atmospheres (e.g., THF, nitrogen) are employed to minimize side reactions . Key variables include:

- Catalyst selection : Use of strong bases (e.g., NaH) to generate enolate intermediates.

- Temperature control : Maintaining sub-0°C conditions during enolate formation to prevent diketone byproducts.

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reactivity of cyclobutyl halides .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify cyclobutyl proton environments (δ 2.65 ppm, multiplet) and ketone/ester carbonyl signals (δ 170–210 ppm) .

- IR : Strong absorption bands at 1720–1740 cm confirm ester and ketone functionalities.

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) monitors purity, especially for detecting hydrolyzed byproducts (e.g., 3-oxobutanoic acid) .

Q. How does the cyclobutyl group influence the compound’s reactivity compared to other alkyl substituents?

The cyclobutyl ring introduces steric strain and electron-donating effects, altering:

- Enolate stability : Reduced compared to linear alkyl groups due to ring rigidity.

- Nucleophilic substitution : Slower kinetics in alkylation reactions, requiring prolonged reaction times .

Advanced Research Questions

Q. What strategies optimize enantioselective reduction of the 3-oxo group in this compound?

Asymmetric reduction employs biocatalysts (e.g., Sporobolomyces salmonicolor aldehyde reductase) in biphasic systems (e.g., n-butyl acetate/water):

Q. How can contradictory NMR data for reaction intermediates be resolved during synthetic pathway analysis?

Discrepancies in proton splitting patterns (e.g., cyclobutyl vs. cyclohexyl environments) require:

Q. What side reactions occur during Friedel-Crafts alkylation of this compound, and how are they suppressed?

Aluminum chloride-catalyzed reactions with aromatic substrates (e.g., benzene) produce indanone or tetralone derivatives via intramolecular cyclization. Mitigation strategies include:

Q. How do steric and electronic effects of the cyclobutyl group impact its utility in multicomponent reactions (MCRs)?

The cyclobutyl ring:

- Enhances diastereoselectivity : In Ugi reactions, steric hindrance directs nucleophile attack to specific carbonyl positions.

- Limits imine formation : Strain reduces conjugation with the ketone, slowing Schiff base generation .

Retrosynthesis Analysis